(1-Furan-2-YL-ethyl)-methyl-amine oxalate
Overview
Description
(1-Furan-2-YL-ethyl)-methyl-amine oxalate is an organic compound that features a furan ring, an ethyl group, and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Furan-2-YL-ethyl)-methyl-amine oxalate typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones under acidic conditions.
Attachment of the Ethyl Group: The ethyl group can be introduced via alkylation reactions, where an ethyl halide reacts with a furan derivative in the presence of a base.
Introduction of the Methylamine Group: The methylamine group can be added through reductive amination, where a furan-ethyl ketone reacts with methylamine in the presence of a reducing agent.
Formation of the Oxalate Salt: The final step involves the reaction of the (1-Furan-2-YL-ethyl)-methyl-amine with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1-Furan-2-YL-ethyl)-methyl-amine oxalate undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The furan ring can be reduced to tetrahydrofuran under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the furan ring, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Tetrahydrofuran and its derivatives.
Substitution: Mono- and poly-substituted furan derivatives.
Scientific Research Applications
(1-Furan-2-YL-ethyl)-methyl-amine oxalate has several scientific research applications:
Mechanism of Action
The mechanism of action of (1-Furan-2-YL-ethyl)-methyl-amine oxalate involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the methylamine group can form hydrogen bonds with biological molecules . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(1-Furan-2-YL-ethyl)-methylamine: Lacks the oxalate group but shares similar structural features.
(1-Furan-2-YL-ethyl)-dimethylamine: Contains an additional methyl group on the amine.
(1-Furan-2-YL-ethyl)-ethylamine: Has an ethyl group instead of a methyl group on the amine.
Uniqueness
(1-Furan-2-YL-ethyl)-methyl-amine oxalate is unique due to the presence of the oxalate group, which can enhance its solubility and stability. This compound also exhibits distinct reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
1-(furan-2-yl)-N-methylethanamine;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO.C2H2O4/c1-6(8-2)7-4-3-5-9-7;3-1(4)2(5)6/h3-6,8H,1-2H3;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTDYUVCAHOGFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CO1)NC.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185294-52-3 | |
Record name | 2-Furanmethanamine, N,α-dimethyl-, ethanedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185294-52-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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